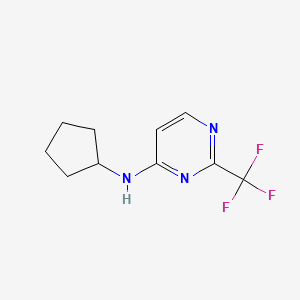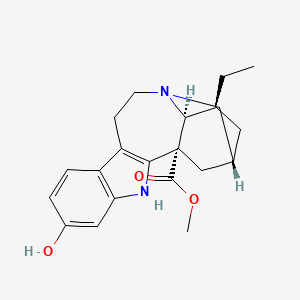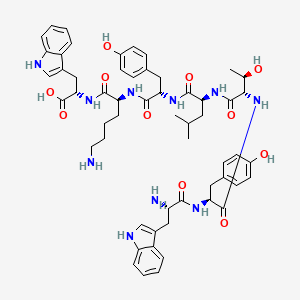![molecular formula C14H17N3O B14175536 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-90-6](/img/structure/B14175536.png)
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol is an organic compound with a complex structure that includes an amino group, a phenol group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the synthesis of 2-amino-4,6-dimethylpyridine, which is then reacted with formaldehyde and 2-aminophenol under controlled conditions to form the target compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while nucleophilic substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions[][3].
Mecanismo De Acción
The mechanism of action of 2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dimethylpyridine: Shares the pyridine ring structure but lacks the phenol group.
2-Amino-5-methylpyridine: Similar structure but with a methyl group instead of the dimethylpyridine moiety.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a bromine atom, which alters its reactivity and applications.
Uniqueness
2-Amino-5-{[(4,6-dimethylpyridin-2-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and phenol groups allows for diverse chemical reactivity, making it a versatile compound in various research and industrial contexts.
Propiedades
Número CAS |
920511-90-6 |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
2-amino-5-[[(4,6-dimethylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C14H17N3O/c1-9-5-10(2)17-14(6-9)16-8-11-3-4-12(15)13(18)7-11/h3-7,18H,8,15H2,1-2H3,(H,16,17) |
Clave InChI |
BGJJOGAUWCGPSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)NCC2=CC(=C(C=C2)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)

![8-(Bromomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B14175479.png)

![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester](/img/structure/B14175498.png)



![2-Methyl-5-[(tribenzylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14175539.png)
![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)


